2,3-Dihydro-1,4-benzodioxin-2-one
Overview
Description
2,3-Dihydro-1,4-benzodioxin-2-one, also known as 1,4-Benzodioxin, 2,3-dihydro-, is a chemical compound with the molecular formula C8H8O2 and a molecular weight of 136.14791. It is also known by other names such as 1,4-Benzodioxan, Ethylene o-phenylene dioxide, Pyrocatechol ethylene ether, and 1,2-(Ethylenedioxy)benzene1.
Synthesis Analysis
The synthesis of 2,3-Dihydro-1,4-benzodioxin-2-one involves several steps. One method starts with the reaction of N-2,3-dihydrobenzo-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in the presence of 10% aqueous Na2CO32. This yields N-(2,3-dihydrobenzo-dioxin-6-yl)-4-methylbenzenesulfonamide, which is then reacted with 2-bromo-N-(un/substituted-phenyl)acetamides in DMF and lithium hydride as a base to afford various 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides2.Molecular Structure Analysis
The molecular structure of 2,3-Dihydro-1,4-benzodioxin-2-one can be represented by the IUPAC Standard InChI: InChI=1S/C8H8O2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-4H,5-6H23. The 3D structure of the molecule can be viewed using Java or Javascript3.
Chemical Reactions Analysis
2,3-Dihydro-1,4-benzodioxin-2-one has been used in the synthesis of stereoisomers which were evaluated as α- and β-adrenergic antagonists4. It has also been used in the synthesis of inhibitors of 5-lipoxygenase, making it useful for the treatment of inflammatory diseases such as asthma and arthritis5.
Physical And Chemical Properties Analysis
2,3-Dihydro-1,4-benzodioxin-2-one has a molecular weight of 136.14791. Its physical and chemical properties have not been extensively studied, but it is known to be a solid at room temperature7.
Scientific Research Applications
Synthesis and Chemical Reactions
2,3-Dihydro-1,4-benzodioxin-2-one serves as a crucial intermediate in synthetic organic chemistry, enabling the preparation of complex molecular structures. For instance, a Cu2O-catalyzed tandem ring-opening/coupling cyclization process has been developed for synthesizing 2,3-dihydro-1,4-benzodioxins from o-iodophenols and epoxides, suggesting a novel reaction mechanism and showcasing the compound's versatility in organic synthesis (Bao et al., 2008). Similarly, new synthetic routes have been explored to access 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and 3-aminomethylene derivatives, highlighting potential therapeutic applications and the basic conditions facilitating these transformations (Bozzo et al., 2003).
Pharmacological Applications
Recent studies have focused on the synthesis of N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives, demonstrating potent antibacterial properties and moderate enzyme inhibition, indicating their potential as therapeutic agents (Abbasi et al., 2017). The development of these derivatives underscores the compound's role in the creation of new drugs targeting bacterial infections and inflammatory conditions.
Biocatalysis and Green Chemistry
An innovative application involves the use of indole-3-acetamide hydrolase from Alcaligenes faecalis for the efficient preparation of chiral 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid enantiomers. This approach highlights the importance of biocatalysts in achieving enantiospecific syntheses of compounds with pharmaceutical relevance, such as (S)-doxazosin mesylate (Mishra et al., 2016).
Enzyme Inhibition for Therapeutic Uses
The evaluation of sesamol and benzodioxane derivatives as inhibitors of monoamine oxidase (MAO) has revealed that certain benzodioxane derivatives are potent MAO-B inhibitors. This finding indicates the potential use of these compounds in treating neurological disorders, such as Parkinson's disease, by selectively inhibiting MAO-B (Engelbrecht et al., 2015).
Safety And Hazards
The safety and hazards of 2,3-Dihydro-1,4-benzodioxin-2-one are not well-documented. However, one source indicates that it may have hazard statements H302, H315, H319, H335, and precautionary statements P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P321, P330, P362, P403+P233, P405, P5018.
Future Directions
The 2,3-dihydro-1,4-benzodioxin-2-one core has been developed for the synthesis of inhibitors of 5-lipoxygenase, which are useful for the treatment of inflammatory diseases such as asthma and arthritis5. The bioisosteric replacement of benzene by pyridine in compounds containing the 2-substituted-2,3-dihydro-1,4-benzodioxin core has yielded derivatives of biological interest in diverse therapeutic areas such as central nervous system and cardiovascular diseases9. This suggests that 2,3-Dihydro-1,4-benzodioxin-2-one and its derivatives may have potential for further development in the field of medicinal chemistry9.
properties
IUPAC Name |
1,4-benzodioxin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEKGOXADQVOIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405555 | |
Record name | 2,3-dihydro-1,4-benzodioxin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 1,4-Benzodioxin-2(3H)-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040528 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2,3-Dihydro-1,4-benzodioxin-2-one | |
CAS RN |
4385-48-2 | |
Record name | 2,3-dihydro-1,4-benzodioxin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-BENZODIOXAN-2-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
55 °C | |
Record name | 1,4-Benzodioxin-2(3H)-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040528 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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